molecular formula C19H28N2O2 B153081 Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-62-1

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B153081
CAS No.: 646055-62-1
M. Wt: 316.4 g/mol
InChI Key: LECMSITUHGZUDO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS: 646055-63-2) is a bicyclic spirocyclic compound with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . Its structure comprises a spiro[4.4]nonane core, where two nitrogen atoms (1,7-diaza) are integrated into the bicyclic system. A benzyl group is attached at position 1, and a tert-butyl carboxylate ester occupies position 6. This combination of substituents confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis as a rigid scaffold for drug design .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The primary synthetic pathway for tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves a multi-step sequence starting from commercially available spirocyclic precursors. The most widely reported method, as detailed in recent literature, employs Buchwald-Hartwig amination followed by selective alkylation and deprotection steps .

Starting Materials and Initial Functionalization

The synthesis begins with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 ), a commercially available spirocyclic amine. This compound undergoes Buchwald-Hartwig amination with iodobenzene in the presence of a palladium catalyst to introduce an aryl group, yielding intermediate 2a (Scheme 1) . The reaction is typically conducted in toluene or tetrahydrofuran (THF) at elevated temperatures (80–100°C) with a catalytic system comprising Pd2(dba)3 and Xantphos, achieving near-quantitative yields .

N-Boc Deprotection and Alkylation

Following amination, the tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate the free amine. Subsequent alkylation with benzyl bromide in the presence of a base such as potassium carbonate introduces the benzyl moiety at the N1 position . This step is critical for establishing the final substitution pattern and is typically performed in acetonitrile or dimethylformamide (DMF) at 50–60°C, yielding the target compound in 84–92% purity .

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

StepReagents/ConditionsSolventTemperatureYield (%)
Buchwald-HartwigPd2(dba)3, Xantphos, iodobenzeneToluene80°C98
N-Boc DeprotectionTFA (20% v/v)DCMRTQuant.
AlkylationBenzyl bromide, K2CO3Acetonitrile60°C92

Alternative Methodologies and Comparative Analysis

While the Pd-catalyzed route dominates recent literature, alternative strategies have been explored to improve scalability or circumvent transition-metal catalysts. A gold-catalyzed approach, adapted from spirocyclic hydrazine syntheses, employs chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) and silver hexafluoroantimonate to facilitate cyclization (Scheme 2) . This method, though less common for the target compound, demonstrates the versatility of spiroannulation reactions under mild conditions (50°C in THF) .

Solvent and Temperature Optimization

Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates but may lead to side-product formation during Boc deprotection. Non-polar solvents (e.g., toluene) improve selectivity in the amination step but require higher temperatures . Recent optimizations recommend acetonitrile as a balance between reactivity and selectivity for the alkylation stage .

Scalability and Industrial Considerations

Scalable synthesis remains a challenge due to the multi-step nature of the process. Pilot-scale adaptations have focused on:

  • One-Pot Sequential Reactions : Combining deprotection and alkylation in a single vessel to reduce intermediate isolation steps .

  • Catalyst Recycling : Implementing immobilized palladium catalysts to lower costs in the Buchwald-Hartwig step .

  • In Silico Optimization : Computational models predicting optimal stoichiometry for benzyl bromide (1.6–2.0 equivalents) to minimize excess reagent use .

Characterization and Quality Control

Critical analytical data for the final compound include:

  • 1H NMR (C6D6): δ 7.45–7.56 (m, aromatic protons), 4.48 (d, J = 12.5 Hz, benzyl CH2), 3.68–3.81 (m, spirocyclic CH2) .

  • HPLC Purity : ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Scientific Research Applications

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate Spiro[4.4]nonane 1-Benzyl, 7-tert-butyl carboxylate C₁₂H₂₂N₂O₂ 226.32 646055-63-2
1,7-Diazaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester Spiro[4.4]nonane 7-tert-butyl carboxylate C₁₂H₂₂N₂O₂ 226.32 646055-63-2
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate Spiro[3.5]nonane 2-Methyl, 7-tert-butyl carboxylate C₁₃H₂₄N₂O₂ 240.34 2306248-63-3
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane 7-Oxo, 2-tert-butyl carboxylate C₁₁H₁₉N₃O₃ 241.29 1839060-95-5

Key Observations :

  • Core Structure: The spiro[4.4]nonane system in the target compound provides a larger ring size compared to spiro[3.5] derivatives, influencing conformational rigidity and interaction with biological targets .

Physicochemical Properties

  • Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated analogs, favoring membrane permeability .
  • Solubility : Spiro[3.5] derivatives with polar oxo groups (e.g., C₁₁H₁₉N₃O₃) exhibit higher aqueous solubility than the target compound .
  • Stability : Tert-butyl esters are hydrolytically stable under neutral conditions but cleavable under acidic or enzymatic conditions, a property shared across analogs .

Pharmacological Potential

  • Target Compound : Predicted utility in dopamine receptor modulation due to spirocyclic rigidity and benzyl aromaticity .
  • Spiro[3.5]nonane Analogs: Methyl-substituted variants (e.g., 2306248-63-3) show promise in targeting bacterial efflux pumps .

Biological Activity

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 646055-63-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_2O_2, with a molecular weight of 226.32 g/mol. It features a spirocyclic structure that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number646055-63-2
InChI KeyJMCDKYJLNLUCRX-UHFFFAOYSA-N

Potential Mechanisms:

  • Receptor Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter receptors, particularly in the central nervous system.
  • Enzymatic Inhibition : Some diazaspiro compounds exhibit inhibitory effects on enzymes involved in inflammatory pathways.

Biological Activity Studies

Research into the biological activity of related diazaspiro compounds provides insight into the potential effects of this compound.

Case Study: Neurotransmitter Interaction

A study investigating the effects of diazaspiro compounds on GABAergic neurotransmission found that these compounds can enhance GABA receptor activity, leading to increased inhibitory signaling in the brain. This suggests that this compound may similarly influence GABAergic pathways, potentially offering therapeutic effects for anxiety and seizure disorders .

Pharmacological Effects

Pharmacological profiles derived from related compounds indicate several potential therapeutic applications:

  • Anxiolytic Effects : By enhancing GABAergic signaling, these compounds may reduce anxiety.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models.

Toxicology and Safety

While specific toxicological data for this compound are not extensively documented, general safety profiles for diazaspiro compounds indicate that they should be handled with care due to potential toxicity at high doses.

Properties

IUPAC Name

tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMSITUHGZUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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